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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of the protein

tyrosine phosphatase SHP2 by the small molecule inhibitor Shp2-IN-31. It is designed to be a

comprehensive resource, detailing the mechanism of action, quantitative biochemical and

cellular data, and the experimental protocols utilized to characterize this class of inhibitors.

Introduction to SHP2 and Allosteric Inhibition
Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in

mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2

is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-

kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription

(STAT) signaling pathways, which are fundamental to cell proliferation, differentiation, and

survival.

In its basal state, SHP2 is held in an auto-inhibited conformation where the N-terminal SH2

domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon cellular

stimulation, SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling

partners via its SH2 domains, leading to a conformational change that relieves this auto-

inhibition and activates its phosphatase activity.
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Allosteric inhibitors of SHP2, such as Shp2-IN-31, function by binding to a pocket at the

interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited

conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its

participation in downstream signaling. This mechanism of action offers a promising therapeutic

strategy for cancers and other diseases driven by hyperactive SHP2 signaling.

Shp2-IN-31: A Potent and Selective Allosteric
Inhibitor
Shp2-IN-31, also known as BBP-398, is a potent and selective allosteric inhibitor of SHP2. It

has been shown to effectively suppress RAS-ERK signaling and inhibit tumor growth in

preclinical models of RTK and KRAS-driven cancers.[1][2]

Quantitative Data for Shp2-IN-31
The following table summarizes the in vitro inhibitory activity of Shp2-IN-31 against wild-type

SHP2 and the SHP1 phosphatase, as well as the oncogenic SHP2 E76K mutant.

Target IC50 (nM) Selectivity

Wild-type SHP2 13 >769-fold vs. SHP1

SHP1 >10000

SHP2 E76K >10000

Data sourced from

MedchemExpress product

information.[1]

Signaling Pathways Modulated by SHP2 Allosteric
Inhibition
SHP2 is a critical node in multiple signaling pathways. Allosteric inhibitors like Shp2-IN-31 can

effectively block signaling through these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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